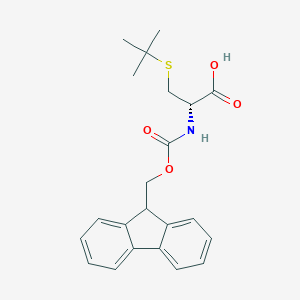

Fmoc-D-cys(tbu)-OH

描述

Fmoc-D-cysteine(t-butyl)-OH: is a derivative of the amino acid cysteine, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol group is protected by the t-butyl (tBu) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to prevent unwanted side reactions involving the amino and thiol groups during the synthesis process .

科学研究应用

Chemistry: Fmoc-D-cysteine(t-butyl)-OH is widely used in the synthesis of peptides and proteins, particularly in the development of peptide-based drugs and biomaterials .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and the role of cysteine residues in protein function .

Medicine: Fmoc-D-cysteine(t-butyl)-OH is used in the development of therapeutic peptides and proteins, including those used in cancer treatment, antimicrobial therapies, and hormone replacement therapies .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs and diagnostic agents .

作用机制

Target of Action

Fmoc-D-cys(tbu)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.

Mode of Action

This compound operates through a mechanism known as Fmoc-based solid phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets (amino acids) to form peptide bonds, resulting in the creation of peptide sequences.

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the native chemical ligation (NCL), a process that has revolutionized the field of peptide synthesis . This pathway involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins .

Pharmacokinetics

The compound needs to remain stable under the conditions of the synthesis process, while also being reactive enough to participate in the necessary chemical reactions .

Result of Action

The result of this compound’s action is the successful synthesis of peptide sequences. These sequences can then be used in the creation of larger proteins. The compound’s action enables the synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all impact the compound’s action, efficacy, and stability . For example, the compound’s stability to repeated piperidine treatments used for Fmoc deprotection is a critical factor in its effectiveness .

生化分析

Biochemical Properties

Fmoc-D-cys(tbu)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection for the amino group during peptide bond formation, while the tbu group protects the thiol group of the cysteine residue . The inherent hydrophobicity and aromaticity of the Fmoc group promote the association of building blocks in peptide synthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the sequence and structure of the synthesized peptide.

Molecular Mechanism

The molecular mechanism of this compound is based on its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid. The tbu group can be removed under acidic conditions to expose the thiol group of the cysteine residue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis reaction. The Fmoc and tbu groups are stable under the conditions used for peptide bond formation but can be selectively removed when needed .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes such as peptidyl transferases during the formation of peptide bonds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cysteine(t-butyl)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The t-butyl group is introduced by reacting cysteine with t-butyl bromide in the presence of a base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-D-cysteine(t-butyl)-OH follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yields and purity of the final product .

化学反应分析

Types of Reactions:

Oxidation: The thiol group in Fmoc-D-cysteine(t-butyl)-OH can undergo oxidation to form disulfides.

Reduction: Disulfides formed from the oxidation of the thiol group can be reduced back to thiols using reducing agents like dithiothreitol (DTT).

Substitution: The Fmoc group can be removed under basic conditions (e.g., piperidine) to expose the free amino group for further reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Free amino group for further peptide coupling.

相似化合物的比较

Fmoc-L-cysteine(t-butyl)-OH: Similar to Fmoc-D-cysteine(t-butyl)-OH but with the L-configuration of cysteine.

Boc-D-cysteine(t-butyl)-OH: Uses the Boc (tert-butyloxycarbonyl) group for amino protection instead of Fmoc.

Fmoc-D-cysteine(acetamidomethyl)-OH: Uses the acetamidomethyl (Acm) group for thiol protection instead of t-butyl.

Uniqueness: Fmoc-D-cysteine(t-butyl)-OH is unique due to its specific combination of protecting groups, which provides stability and selectivity during peptide synthesis. The D-configuration of cysteine also imparts different stereochemical properties compared to its L-counterpart .

生物活性

Fmoc-D-cys(tbu)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-cysteine with a t-butyl protecting group, is a derivative of cysteine that is commonly used in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) group that allows for selective deprotection during solid-phase peptide synthesis (SPPS), while the t-butyl (tBu) group protects the thiol (-SH) functionality of cysteine. The biological activity of this compound is significant in various applications, particularly in the synthesis of peptides with desired biological properties.

The biological activity of this compound is primarily attributed to its role in forming disulfide bonds, which are crucial for the stability and function of many peptides and proteins. Disulfide bonds contribute to the tertiary structure and overall stability of peptide chains, influencing their biological activity. The ability to incorporate this compound into peptide sequences allows for the creation of cyclic peptides and other complex structures that can exhibit enhanced binding affinity and specificity towards biological targets.

Peptide Synthesis and Evaluation

This compound has been utilized in various studies to synthesize peptides with specific biological functions. For instance, in a study evaluating the synthesis of cyclic peptides, this compound was incorporated into a model tripeptide, demonstrating its compatibility with SPPS techniques. The resulting cyclic peptides showed improved stability and bioactivity compared to their linear counterparts, highlighting the importance of cysteine residues in peptide design .

Case Studies

- Cyclic Peptide Inhibitors : Research has shown that cyclic peptides synthesized using this compound exhibit significant inhibitory activity against integrin-binding motifs. These cyclic peptides were evaluated for their ability to inhibit αvβ6 integrin-binding activity, with results indicating that structural modifications at cysteine residues could enhance bioactivity .

- Antimicrobial Activity : Another study focused on the synthesis of antimicrobial peptides incorporating this compound. These peptides demonstrated promising activity against various bacterial strains, suggesting that the incorporation of cysteine residues could enhance antimicrobial properties through mechanisms such as membrane disruption .

- Disulfide Bond Formation : The stability of disulfide bonds formed by this compound was assessed in several experiments. The results indicated that peptides containing this compound maintained structural integrity under physiological conditions, which is critical for their therapeutic efficacy .

Comparative Analysis

The following table summarizes the biological activities observed with this compound compared to other cysteine derivatives:

| Compound | Biological Activity | Stability | Applications |

|---|---|---|---|

| This compound | High (disulfide formation) | High | Peptide synthesis, drug design |

| Fmoc-Cys(Trt)-OH | Moderate (disulfide formation) | Moderate | General peptide synthesis |

| Fmoc-Cys(Sit)-OH | High (reduced racemization) | High | Advanced peptide applications |

属性

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。